[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate
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Overview
Description
[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate is a complex organic compound with a unique structure that combines a pyrimidine base, a sugar moiety, and a long-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate typically involves multiple steps. The process begins with the preparation of the pyrimidine base, followed by the attachment of the sugar moiety, and finally, the esterification with the long-chain fatty acid.
Preparation of the Pyrimidine Base: The pyrimidine base can be synthesized through a series of reactions starting from simple precursors such as urea and malonic acid. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.
Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the pyrimidine base through a glycosylation reaction. This step requires the use of a glycosyl donor and an appropriate catalyst, such as a Lewis acid.
Esterification with the Fatty Acid: The final step involves the esterification of the hydroxyl group of the sugar moiety with the long-chain fatty acid. This reaction is typically carried out in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various functionalized derivatives.
Scientific Research Applications
[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or disrupt bacterial cell wall synthesis by targeting key enzymes involved in the process.
Comparison with Similar Compounds
[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups or chain lengths.
This compound: Compounds with similar biological activities but different chemical structures.
The uniqueness of this compound lies in its specific combination of a pyrimidine base, a sugar moiety, and a long-chain fatty acid, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H45N3O6 |
---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m0/s1 |
InChI Key |
FLFGNMFWNBOBGE-ZZUAZUNQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H]1[C@@H]([C@H]([C@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
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